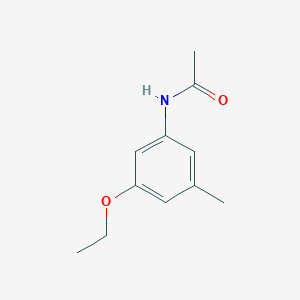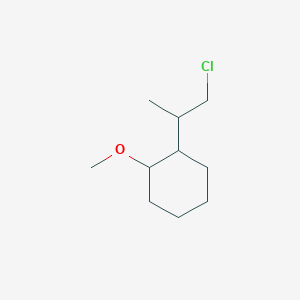
1-(1-Chloropropan-2-yl)-2-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropropan-2-yl)-2-methoxycyclohexane is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methoxy group and a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane typically involves the reaction of cyclohexanone with methanol and hydrochloric acid to introduce the methoxy group. This is followed by the addition of 1-chloropropane under specific conditions to achieve the desired substitution on the cyclohexane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropan-2-yl)-2-methoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-2-methoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Chloropropan-2-yl)-2-methoxycyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
Tris(1-chloropropan-2-yl) phosphate: Contains multiple chloropropyl groups and is used as a flame retardant.
1-Chloro-2-propanol: A simpler compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(1-Chloropropan-2-yl)-2-methoxycyclohexane is unique due to its specific combination of functional groups and the cyclohexane ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-2-methoxycyclohexane |
InChI |
InChI=1S/C10H19ClO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
BMKNICLVOGPCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CCCCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


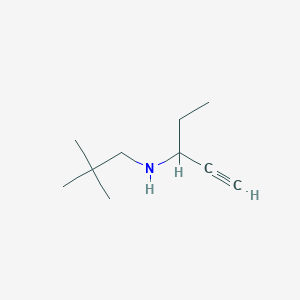
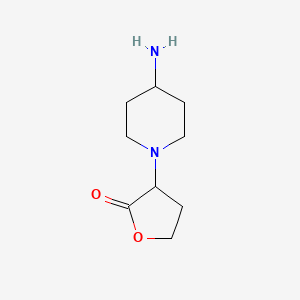

![4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol](/img/structure/B13258360.png)
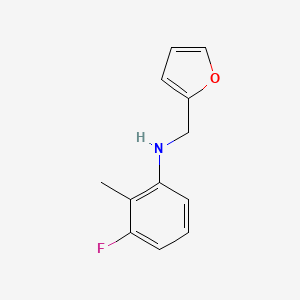
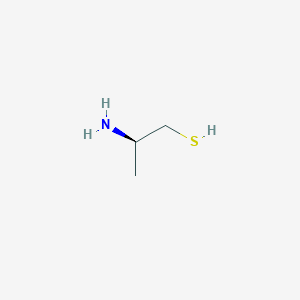
![1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol](/img/structure/B13258390.png)
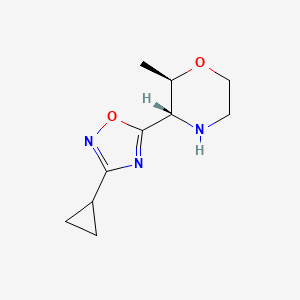

![1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine](/img/structure/B13258405.png)
![[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride](/img/structure/B13258407.png)
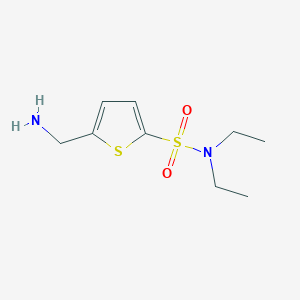
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13258421.png)
